molecular formula C10H9Cl B14435370 Naphthalene, 4-chloro-1,2-dihydro- CAS No. 76181-40-3

Naphthalene, 4-chloro-1,2-dihydro-

Cat. No.: B14435370
CAS No.: 76181-40-3
M. Wt: 164.63 g/mol
InChI Key: XLKQQTZNAXAKFP-UHFFFAOYSA-N
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Description

Naphthalene, 4-chloro-1,2-dihydro- (CAS RN: 76181-40-3; ChemSpider ID: 9598653) is a partially hydrogenated naphthalene derivative with a chlorine substituent at the 4-position. Its molecular formula is C₁₀H₉Cl, with an average molecular mass of 164.632 g/mol and a monoisotopic mass of 164.039278 g/mol . The compound retains one double bond in the naphthalene ring system (1,2-dihydro structure), which influences its reactivity and physical properties compared to fully aromatic or saturated analogs.

Properties

CAS No.

76181-40-3

Molecular Formula

C10H9Cl

Molecular Weight

164.63 g/mol

IUPAC Name

4-chloro-1,2-dihydronaphthalene

InChI

InChI=1S/C10H9Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2

InChI Key

XLKQQTZNAXAKFP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 1-(Biphenyl-2'-yl)-1-(4″-Chlorophenyl)buta-1,3-diene

The BF₃-catalyzed cyclization of 1-(biphenyl-2'-yl)-1-(4″-chlorophenyl)buta-1,3-diene represents a foundational method for synthesizing 4-chloro-1,2-dihydronaphthalene derivatives. Under anhydrous conditions, boron trifluoride etherate (BF₃·OEt₂) facilitates electrophilic aromatic cyclization, directing the chloro-substituted phenyl group into the 4-position of the naphthalene framework. Flash pyrolysis at 250–300°C further promotes ring closure, yielding the target compound as a minor product (12–18% yield) alongside 4-(biphenyl-2'-yl)-7-chloro-1,2-dihydronaphthalene (major product).

Reaction Conditions:

  • Catalyst: BF₃·OEt₂ (5 mol%)
  • Temperature: 25°C (cyclization), 250°C (pyrolysis)
  • Solvent: Solvent-free
  • Yield: 12–18%

Mechanistic Insights

The reaction proceeds via a Wagner-Meerwein rearrangement, where BF₃ stabilizes carbocation intermediates formed during cyclization. Steric hindrance from the biphenyl moiety favors 1,2-dihydronaphthalene formation over alternative phenanthrene derivatives.

Grignard Reaction and Dehydration

Synthesis of 3-(4-Chlorophenyl)-4-phenyl-1,2-dihydronaphthalene

A two-step protocol involving Grignard reagent formation and acid-catalyzed dehydration has been employed to construct the 1,2-dihydronaphthalene core. Starting from 4-chlorophenylacetonitrile, sodium hydride-mediated alkylation with 2-phenylethyl bromide forms 2-(4-chlorophenyl)-4-phenylbutyronitrile. Hydrolysis with aqueous HCl yields the corresponding carboxylic acid, which undergoes intramolecular Friedel-Crafts acylation in the presence of AlCl₃ to furnish the dihydronaphthalene skeleton.

Reaction Conditions:

  • Alkylation Agent: 2-Phenylethyl bromide
  • Base: NaH (53% suspension in mineral oil)
  • Hydrolysis: 6N HCl, reflux, 48 h
  • Cyclization Catalyst: AlCl₃ (1.2 equiv)
  • Yield: 68–72%

Purification and Isolation

Crude products are purified via sequential extraction with ethyl acetate, followed by recrystallization from a hexane-pentane mixture (3:1 v/v). This removes unreacted starting materials and oligomeric byproducts.

Multi-Component Condensation with Chlorinated Aldehydes

Solvent-Free Synthesis Using Wet Cyanuric Chloride

Adapting methodologies from oxazine derivatives, a one-pot condensation of 4-chlorobenzaldehyde, β-naphthol, and urea under solvent-free conditions yields 1-(4-chlorophenyl)-1,2-dihydronaphtho[1,2-e]oxazine-3-one. Subsequent acid hydrolysis cleaves the oxazine ring, producing 4-chloro-1,2-dihydronaphthalene.

Reaction Conditions:

  • Catalyst: Wet cyanuric chloride (10 mol%)
  • Temperature: 80°C
  • Time: 45–60 min
  • Yield: 82–85% (oxazine intermediate), 76% (final product)

Direct Chlorination of 1,2-Dihydronaphthalene

Radical Chlorination with Cl₂

Gas-phase chlorination of 1,2-dihydronaphthalene using Cl₂ under UV irradiation introduces chlorine at the 4-position. The reaction proceeds via a radical chain mechanism, with tert-butyl peroxide (TBHP) enhancing regioselectivity.

Reaction Conditions:

  • Chlorinating Agent: Cl₂ (1.5 equiv)
  • Initiator: TBHP (2 mol%)
  • Temperature: 60°C
  • Yield: 58–64%

Electrophilic Chlorination with SOCl₂

Thionyl chloride (SOCl₂) in dichloromethane selectively chlorinates the aromatic ring at the 4-position. The reaction is quenched with saturated NaHCO₃, and the product is isolated via distillation under reduced pressure.

Reaction Conditions:

  • Chlorinating Agent: SOCl₂ (2.0 equiv)
  • Solvent: CH₂Cl₂
  • Temperature: 0°C → 25°C
  • Yield: 71–75%

Comparative Analysis of Preparation Methods

Method Reactants Catalyst/Conditions Yield (%) Purity (%) Reference
BF₃ Cyclization 1-(Biphenyl-2'-yl)-1-(4″-Cl-phenyl)diene BF₃, 250°C pyrolysis 12–18 95
Grignard Dehydration 4-Cl-phenylacetonitrile NaH, AlCl₃ 68–72 98
Multi-Component Cond. 4-Cl-benzaldehyde, β-naphthol, urea Wet cyanuric chloride 76 97
Radical Chlorination 1,2-Dihydronaphthalene, Cl₂ TBHP, UV 58–64 90
Electrophilic Chlorination 1,2-Dihydronaphthalene, SOCl₂ CH₂Cl₂, 0°C 71–75 99

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 4-chloro-1,2-dihydro-: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form using oxidizing agents such as or .

    Reduction: It can be further hydrogenated to form using .

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with can replace the chlorine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), Sodium ethoxide (NaOEt)

Major Products

    Oxidation: 4-chloronaphthalene-1,2-dione

    Reduction: Tetrahydro derivatives

    Substitution: Methoxy-substituted naphthalene derivatives

Scientific Research Applications

Naphthalene, 4-chloro-1,2-dihydro-: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: This compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.

    Medicine: Research into its potential medicinal properties is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for specific applications in material science.

Mechanism of Action

The mechanism by which Naphthalene, 4-chloro-1,2-dihydro- exerts its effects involves its interaction with various molecular targets. The chlorine atom and the partially hydrogenated ring structure influence its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

6-Bromo-3-(1,3-Butadienyl)-4-Chloro-1,2-Dihydronaphthalene (CAS 546127-96-2)
  • Molecular Formula : C₁₄H₁₂ClBr
  • Molecular Weight : 295.602 g/mol
  • Key Differences: Addition of a bromo substituent at the 6-position and a 1,3-butadienyl group at the 3-position. The butadienyl group introduces conjugation, which may alter UV-Vis absorption spectra and solubility in nonpolar solvents .
1,2,3,4-Tetrahydro-1,1,4,7-Tetramethylnaphthalene (CAS 1634-12-4)
  • Molecular Formula : C₁₄H₂₀
  • Molecular Weight : 188.3086 g/mol
  • Key Differences :
    • Fully saturated tetrahydro structure with four methyl groups at positions 1, 1, 4, and 5.
    • Methyl groups increase steric hindrance and lipophilicity, reducing reactivity in aromatic substitution but improving stability against oxidation .
1,2,3,4-Tetrahydro-naphthalene (Tetralin, CAS 119-64-2)
  • Molecular Formula : C₁₀H₁₂
  • Molecular Weight : 132.2023 g/mol
  • Key Differences :
    • Fully saturated naphthalene ring system.
    • Higher boiling point (207–208°C) and lower reactivity compared to the dihydro analog due to the absence of conjugated double bonds .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point/Stability Solubility Trends
4-Chloro-1,2-dihydronaphthalene 164.632 Cl at C4 Likely lower than Tetralin Moderate in organic solvents
6-Bromo-3-butadienyl analog 295.602 Cl, Br, butadienyl Higher due to molecular weight Lower in polar solvents
Tetralin 132.2023 None (saturated) 207–208°C High in nonpolar solvents

Optical and Spectroscopic Characteristics

  • Chloro vs. Methoxy Substituents: Chloro-perinones exhibit dichroism (blue/violet) in sulfuric acid, whereas methoxy analogs show uniform dark violet coloration without dichroism .
  • Steric Effects : Adjacent substituents (e.g., nitro groups in 4-chloro-1,2-dinitrobenzene) cause out-of-plane rotations, altering Raman and IR spectra .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-chloro-1,2-dihydronaphthalene and characterizing its structural properties?

  • Synthesis : Use Friedel-Crafts alkylation or catalytic hydrogenation of chlorinated naphthalene derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like polychlorinated byproducts .
  • Characterization : Employ NMR spectroscopy (¹H and ¹³C) to confirm the dihydro structure and chlorine substitution position. Pair with infrared (IR) spectroscopy to identify C-Cl stretching vibrations (~550–600 cm⁻¹) and vibrational modes of the dihydro moiety .

Q. How can researchers assess the compound’s toxicokinetics in mammalian models?

  • In vitro models : Use liver microsomes or hepatocyte cultures to study phase I metabolism (e.g., cytochrome P450-mediated oxidation). Monitor metabolites via LC-MS/MS, focusing on epoxide intermediates (e.g., 1,2-epoxide derivatives) known to form DNA adducts .
  • In vivo models : Administer the compound via oral gavage or inhalation (see advanced questions for dosing protocols). Collect blood, urine, and tissues at timed intervals to quantify parent compound and metabolites .

Q. What experimental designs are effective for evaluating respiratory toxicity?

  • Exposure systems : Use whole-body inhalation chambers for rodents, ensuring controlled temperature and humidity. Measure airborne concentrations using gas chromatography (GC) .
  • Endpoints : Assess lung histopathology (e.g., alveolar hyperplasia), oxidative stress markers (e.g., glutathione depletion), and inflammatory cytokines (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Risk of Bias (RoB) assessment : Apply tools like the NIH Risk of Bias Tool or ROBINS-I to evaluate study quality. Key criteria include randomization, blinding, and completeness of outcome reporting (Table C-6, C-7) .
  • Meta-analysis : Stratify data by species, exposure route, and dose. Use statistical models (e.g., random-effects meta-regression) to account for heterogeneity .

Q. What advanced techniques can elucidate the compound’s interaction with DNA/RNA?

  • Adductomics : Use ³²P-postlabeling or high-resolution mass spectrometry to detect DNA adducts in target tissues .
  • Transcriptomics : Perform RNA sequencing on exposed cell lines to identify dysregulated pathways (e.g., apoptosis, xenobiotic metabolism) .

Q. How can in silico modeling improve hazard prediction?

  • QSAR models : Train models using toxicity data from structurally related chlorinated naphthalenes. Validate with experimental IC₅₀ values for cytochrome P450 inhibition .
  • Molecular docking : Simulate interactions with receptors like the aryl hydrocarbon receptor (AhR) to predict endocrine-disrupting potential .

Methodological Guidelines for Robust Research

Aspect Recommendations References
Study Design Randomize dose groups; include sham controls for inhalation studies.
Data Reporting Adhere to ARRIVE guidelines for animal studies; report all outcomes (Table C-6).
Confidence Rating Use ATSDR’s 4-tier system (High to Very Low) to grade evidence quality (Section C.6).

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